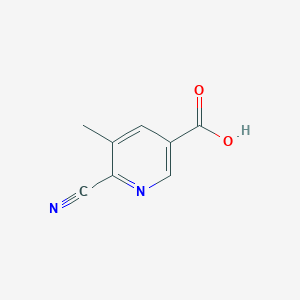

6-Cyano-5-methylnicotinic acid

CAS No.: 1360953-72-5

Cat. No.: VC4837781

Molecular Formula: C8H6N2O2

Molecular Weight: 162.148

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1360953-72-5 |

|---|---|

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.148 |

| IUPAC Name | 6-cyano-5-methylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H6N2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4H,1H3,(H,11,12) |

| Standard InChI Key | FAMBJGGXXNEVAR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1C#N)C(=O)O |

Introduction

Structural and Molecular Characteristics

6-Cyano-5-methylnicotinic acid (C₈H₆N₂O₂) is a substituted nicotinic acid derivative featuring a cyano (-C≡N) group at the 6-position and a methyl (-CH₃) group at the 5-position of the pyridine ring. Its systematic IUPAC name is 6-cyano-5-methylpyridine-3-carboxylic acid, with the following identifiers:

Table 1: Structural and Spectral Data

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₈H₆N₂O₂ | |

| Predicted Collision Cross Section (Ų) | 133.1 ([M+H]⁺), 126.4 ([M-H]⁻) | |

| Key Functional Groups | Cyano, methyl, carboxylic acid |

Synthesis and Production

The synthesis of 6-cyano-5-methylnicotinic acid involves strategic functionalization of pyridine precursors. A notable method, adapted from nicotinic acid derivatives, employs 3,5-dimethylpyridine as a starting material. Key steps include:

-

Oxidation: Potassium permanganate (KMnO₄) in water mediates oxidation under mild conditions (25–35°C), yielding a mixture of 5-methylnicotinic acid and 3,5-pyridinedicarboxylic acid as a byproduct .

-

Separation: Differential solubility at varying pH levels isolates the target compound. Acidification to pH 0.3–0.6 precipitates the byproduct, while adjusting to pH 2.5–3.2 recovers 6-cyano-5-methylnicotinic acid .

-

Purification: Ethanol recrystallization achieves >99% purity .

Table 2: Synthetic Parameters

| Parameter | Condition | Yield/Purity |

|---|---|---|

| Oxidizing Agent | KMnO₄ in H₂O | 51% (crude) |

| pH Adjustment Range | 0.3–0.6 (byproduct), 2.5–3.2 (target) | >98.5% purity |

| Recrystallization Solvent | Ethanol | >99% purity |

Physicochemical Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (0.083 g/L at 25°C); highly soluble in polar aprotic solvents (e.g., DMF, DMSO) .

-

Thermal Stability: Decomposes above 190°C without melting, consistent with related nicotinic acids .

Spectroscopic Data

-

Mass Spectrometry: Predominant adducts include [M+H]⁺ at m/z 163.05 and [M-H]⁻ at m/z 161.04 .

-

NMR: Expected signals include δ 2.28 (s, 3H, CH₃), δ 8.15 (s, 1H, pyridine-H), and δ 13.1 (broad, 1H, COOH) .

Biological and Industrial Applications

Pharmaceutical Intermediates

6-Cyano-5-methylnicotinic acid serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its cyano group enhances binding affinity to enzymatic active sites .

Agrochemicals

The compound’s structural rigidity and electron-withdrawing groups make it suitable for developing herbicides and fungicides .

Material Science

In metal-organic frameworks (MOFs), the cyano group acts as a bridging ligand, facilitating porous material design.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

| Compound | Substituents | Melting Point (°C) | Key Application |

|---|---|---|---|

| 6-Cyano-5-methylnicotinic acid | 5-CH₃, 6-CN, 3-COOH | >190 (dec.) | Pharmaceutical synthesis |

| 5-Cyano-6-methylnicotinic acid | 6-CH₃, 5-CN, 3-COOH | 210–212 | Antimicrobial agents |

| 6-Chloro-5-methylnicotinic acid | 5-CH₃, 6-Cl, 3-COOH | N/A | Herbicide intermediates |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume